molecular formula C23H15NO5S B2687435 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate CAS No. 300556-23-4

3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate

Cat. No.: B2687435
CAS No.: 300556-23-4
M. Wt: 417.44
InChI Key: VAMCVUCGVPYCMY-UHFFFAOYSA-N
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Description

The compound “3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant biological activities and are prevalent in many bioactive compounds as well as in synthetic drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is almost planar, with an interplanar angle between the benzothiazole and chromene ring systems .


Chemical Reactions Analysis

Benzothiazole derivatives can be synthesized using a one-pot C–C and C–N bond-forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2 (1H)-one, 2-aminobenzothiazole, and aromatic aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For instance, the yield of some derivatives can be as high as 94%, with a melting point of 334°C .

Scientific Research Applications

Novel Synthesis Methods

The compound has been involved in novel synthetic methods. For instance, Kavitha et al. (2018) reported an unusual synthesis of related compounds, highlighting a novel approach for preparation via benzopyran ring opening, which could be relevant for the synthesis of your compound of interest (Kavitha, Srikrishna, Sridhar, & Aparna, 2018).

Photophysical Properties and Activation

Research by Amati et al. (2010) explored the photophysical properties of related compounds, which could provide insights into the photophysical behavior and potential applications of your compound in areas like photochemistry or material sciences (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Biological Activity

Studies like those conducted by Ramaganesh, Bodke, and Venkatesh (2010) have investigated the biological properties of structurally similar compounds. These findings can guide research into the biological or pharmacological potential of your compound (Ramaganesh, Bodke, & Venkatesh, 2010).

Antimicrobial and Cytotoxicity Applications

Research focusing on the antimicrobial activity and cytotoxicity of similar compounds has been conducted by Gomha and Khalil (2012), indicating potential applications in these areas (Gomha & Khalil, 2012).

Potential in Cancer Treatment

El-Wahab et al. (2014) synthesized a derivative with antimicrobial activity and potential application in antimicrobial polyurethane coating, demonstrating the versatile applications of similar compounds in material science and possibly in biomedicine (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).

Application in Material Science

Research has also delved into the application of related compounds in material science. For example, El-Wahab et al. (2011) investigated naphthofuranpyrazol derivatives of similar compounds, which could inform the potential use of your compound in new material applications (El-Wahab, Al-Fifi, Bedair, Ali, Halawa, & El-Agrody, 2011).

Future Directions

Benzothiazole derivatives have shown promising results in various fields, including medicinal chemistry, due to their significant biological activities . Future research could focus on exploring their potential uses in other applications, as well as optimizing their synthesis processes.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Oprea1_347420 are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, benzothiazole-based compounds have been found to exhibit potent inhibitory activity against M. tuberculosis . This suggests that Oprea1_347420 may interact with enzymes or proteins involved in the metabolic pathways of this bacterium.

Cellular Effects

The cellular effects of Oprea1_347420 are likely to be diverse, given the wide range of biological activities exhibited by benzothiazole derivatives . For instance, these compounds have been found to exhibit potent anti-tubercular activity, suggesting that they may influence cell function by disrupting the cellular processes of M. tuberculosis .

Molecular Mechanism

The molecular mechanism of action of Oprea1_347420 is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, benzothiazole derivatives have been found to exhibit potent inhibitory activity against M. tuberculosis, suggesting that they may exert their effects by binding to and inhibiting the activity of enzymes involved in the metabolic pathways of this bacterium .

Temporal Effects in Laboratory Settings

Given the stability of benzothiazole derivatives, it is likely that Oprea1_347420 would exhibit long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Given the potent biological activities exhibited by benzothiazole derivatives, it is likely that Oprea1_347420 would exhibit dose-dependent effects .

Metabolic Pathways

The metabolic pathways that Oprea1_347420 is involved in are currently unknown and would require further investigation. Given the potent inhibitory activity of benzothiazole derivatives against M. tuberculosis, it is likely that Oprea1_347420 would interact with enzymes or cofactors involved in the metabolic pathways of this bacterium .

Transport and Distribution

Given the lipophilic nature of benzothiazole derivatives, it is likely that Oprea1_347420 would be able to readily cross cell membranes and distribute throughout the cell .

Subcellular Localization

Given the lipophilic nature of benzothiazole derivatives, it is likely that Oprea1_347420 would be able to localize to various subcellular compartments .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO5S/c1-2-13-10-14-19(11-18(13)29-23(26)17-7-5-9-27-17)28-12-15(21(14)25)22-24-16-6-3-4-8-20(16)30-22/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMCVUCGVPYCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C3=CC=CO3)OC=C(C2=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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